molecular formula C19H18F3N3O2 B2896771 3-[4-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]urea CAS No. 1808740-62-6

3-[4-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]urea

Cat. No.: B2896771
CAS No.: 1808740-62-6
M. Wt: 377.367
InChI Key: KNZDZUDEPHHOMD-GFCCVEGCSA-N
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Description

3-[4-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]urea is a synthetic organic compound with the molecular formula C19H18F3N3O2 and a molecular weight of 377.367 g/mol. This compound features a unique structure that includes an azetidinone ring, a trifluoromethyl group, and a urea moiety, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]urea typically involves multiple steps, starting with the preparation of the azetidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the phenyl and trifluoromethyl groups, followed by the formation of the urea linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The phenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

3-[4-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]urea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]urea involves its interaction with specific molecular targets. The azetidinone ring and trifluoromethyl group are known to enhance binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-[4-(methyl)phenyl]ethyl]urea
  • 3-[4-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-[4-(fluoromethyl)phenyl]ethyl]urea

Uniqueness

Compared to similar compounds, 3-[4-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]urea is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical properties and biological activity. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2/c1-12(13-2-4-14(5-3-13)19(20,21)22)23-18(27)24-15-6-8-16(9-7-15)25-11-10-17(25)26/h2-9,12H,10-11H2,1H3,(H2,23,24,27)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZDZUDEPHHOMD-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)NC(=O)NC2=CC=C(C=C2)N3CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(F)(F)F)NC(=O)NC2=CC=C(C=C2)N3CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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